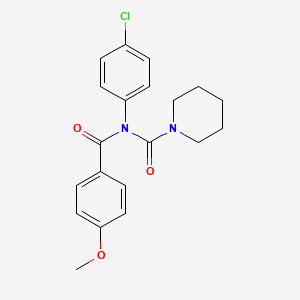

N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide, also known as CEP-22651, is a synthetic compound that belongs to the class of piperidine carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide and its derivatives have been explored for their potential in the synthesis of compounds with antimicrobial activities. For instance, Patel et al. (2011) demonstrated the synthesis of new pyridine derivatives showing variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These derivatives were obtained through the condensation of acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, establishing their structures based on elemental analysis and spectral studies (Patel, Agravat, & Shaikh, 2011).

Antagonistic Interaction with CB1 Cannabinoid Receptor

The molecule exhibits significant interaction with the CB1 cannabinoid receptor, a trait shared by related compounds. Shim et al. (2002) highlighted the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a close relative, as a potent and selective antagonist for the CB1 cannabinoid receptor. This study provided insights into the conformations and pharmacophore models relevant to cannabinoid receptor ligands, suggesting potential applications of similar compounds in neurological research (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Radiotracer Synthesis for CB1 Cannabinoid Receptors

The feasibility of using such compounds in the synthesis of radiotracers for studying CB1 cannabinoid receptors has been demonstrated. Katoch-Rouse and Horti (2003) successfully synthesized N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033) as a potential radiotracer. This compound was prepared in quantities with specific radioactivity sufficient for positron emission tomography (PET) studies, highlighting the compound's application in biomedical imaging and neurological research (†. R. Katoch-Rouse & A. Horti, 2003).

Medicinal Chemistry and Drug Design

Moreover, the compound's relevance extends to medicinal chemistry and drug design, where its structural framework serves as a basis for developing new therapeutic agents. For example, Ruiu et al. (2003) synthesized NESS 0327, a novel compound with high affinity and selectivity for the CB1 cannabinoid receptor, suggesting the potential of this compound derivatives in creating highly selective drug candidates (Ruiu, Pinna, Marchese, Mussinu, Saba, Tambaro, Casti, Vargiu, & Pani, 2003).

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3/c1-26-18-11-5-15(6-12-18)19(24)23(17-9-7-16(21)8-10-17)20(25)22-13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVDZJYFNJXBHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol](/img/structure/B2875023.png)

![6-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2875027.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2875029.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2875039.png)